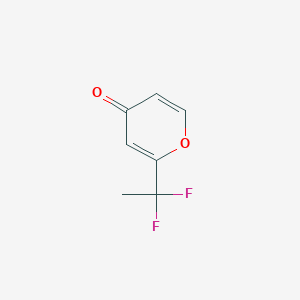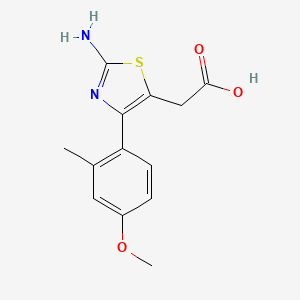
4-(4-Methylpiperazin-1-yl)pyridine-3-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 4-(4-méthylpipérazin-1-yl)pyridine-3-sulfonique est un composé organique de formule moléculaire C10H15N3O3S. Il s'agit d'un dérivé de la pyridine et de la pipérazine, comprenant un groupe acide sulfonique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 4-(4-méthylpipérazin-1-yl)pyridine-3-sulfonique implique généralement la réaction de la 4-méthylpipérazine avec le chlorure de pyridine-3-sulfonyle. La réaction est effectuée en présence d'une base, telle que la triéthylamine, pour neutraliser l'acide chlorhydrique formé pendant la réaction. Le mélange réactionnel est généralement agité à température ambiante pendant plusieurs heures pour assurer une conversion complète.
Méthodes de production industrielle
Dans un contexte industriel, la production de l'acide 4-(4-méthylpipérazin-1-yl)pyridine-3-sulfonique peut être mise à l'échelle en utilisant des réacteurs plus grands et en optimisant les conditions réactionnelles pour maximiser le rendement et la pureté. L'utilisation de réacteurs à flux continu peut également améliorer l'efficacité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 4-(4-méthylpipérazin-1-yl)pyridine-3-sulfonique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le groupe acide sulfonique peut être substitué par d'autres groupes fonctionnels à l'aide de réactifs appropriés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Chlorure de thionyle pour convertir le groupe acide sulfonique en chlorure de sulfonyle, suivi d'une réaction avec des nucléophiles.
Principaux produits formés
Oxydation : Formation de dérivés de sulfone.
Réduction : Formation de dérivés de sulfonamide.
Substitution : Formation de dérivés de chlorure de sulfonyle.
Applications de la recherche scientifique
L'acide 4-(4-méthylpipérazin-1-yl)pyridine-3-sulfonique a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que sonde biochimique.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, en particulier dans le traitement de certaines maladies.
Industrie : Utilisé dans le développement de produits chimiques de spécialité et de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 4-(4-méthylpipérazin-1-yl)pyridine-3-sulfonique implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modulant leur activité. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé.
Applications De Recherche Scientifique
4-(4-Methylpiperazin-1-yl)pyridine-3-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)pyridine-3-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 4-(4-méthylpipérazin-1-yl)méthylbenzoïque : Structure similaire, mais avec un groupe acide benzoïque au lieu d'un groupe acide pyridine sulfonique.
3-(4-méthylpipérazin-1-yl)aniline : Contient un groupe aniline au lieu d'un groupe acide pyridine sulfonique.
Unicité
L'acide 4-(4-méthylpipérazin-1-yl)pyridine-3-sulfonique est unique en raison de la présence à la fois d'un cycle pipérazine et d'un groupe acide pyridine sulfonique, qui confèrent des propriétés chimiques et biologiques distinctes. Cette combinaison de groupes fonctionnels en fait un composé polyvalent pour diverses applications.
Propriétés
Formule moléculaire |
C10H15N3O3S |
|---|---|
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
4-(4-methylpiperazin-1-yl)pyridine-3-sulfonic acid |
InChI |
InChI=1S/C10H15N3O3S/c1-12-4-6-13(7-5-12)9-2-3-11-8-10(9)17(14,15)16/h2-3,8H,4-7H2,1H3,(H,14,15,16) |
Clé InChI |
DNFUEJVJLCENRE-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=C(C=NC=C2)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11804517.png)
